molecular formula C5H5N3O2 B372758 4-Hydroxypyrimidine-5-carboxamide CAS No. 4786-53-2

4-Hydroxypyrimidine-5-carboxamide

Cat. No. B372758
CAS RN: 4786-53-2
M. Wt: 139.11g/mol
InChI Key: ZOSXLRUOBVSFQV-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 . It has a molecular weight of 139.11 . The IUPAC name for this compound is 4-oxo-1,4-dihydro-5-pyrimidinecarboxamide .


Synthesis Analysis

The synthesis of 4-Hydroxypyrimidine-5-carboxamide and its derivatives has been reported in several studies . These studies have used various methods and conditions to synthesize the compound, demonstrating its potential for further optimization and development.


Molecular Structure Analysis

The molecular structure of 4-Hydroxypyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group at the 5-position and a hydroxy group at the 4-position .


Physical And Chemical Properties Analysis

4-Hydroxypyrimidine-5-carboxamide is a solid at room temperature . It has a boiling point of 393.1°C at 760 mmHg and a melting point of 273-277°C . The compound is stored in a dry environment at 2-8°C .

Scientific Research Applications

Anticancer Activity

4-Hydroxypyrimidine-5-carboxamide derivatives show potential in anticancer applications. One study formulated nanoparticles of 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide to evaluate their anticancer activity. This compound exhibited good anticancer properties against the MCF7 cancer cell line, indicating its potential as a p38α MAP Kinases inhibitor (Theivendren et al., 2018).

HIV Integrase Inhibitors

4,5-Dihydroxypyrimidine carboxamides have been discovered as potent and selective HIV integrase inhibitors, providing low nanomolar activity in cellular HIV spread assays and demonstrating good pharmacokinetics in preclinical species (Summa et al., 2006).

Calcium-Dependent Protein Kinase Inhibitors

Compounds based on 5-aminopyrazole-4-carboxamide, an alternative scaffold for pyrazolopyrimidine, were developed as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds demonstrated low nanomolar inhibitory potencies and were non-toxic to mammalian cells (Zhang et al., 2014).

Kinase Inhibitors

Novel 2,4-disubstituted-5-fluoropyrimidines, derivatives of 4-hydroxypyrimidine-5-carboxamide, have been synthesized as potential kinase inhibitors. These compounds are structurally similar to various anticancer agents like 5-fluorouracil (Wada et al., 2012).

Magnetic Resonance Imaging (MRI) Agents

A study synthesized a new class of heterocyclic ligands, 6-carboxamido-5,4-hydroxypyrimidinones, related to hydroxypyridonates. These were characterized as gadolinium chelating agents for MRI applications, demonstrating high stability and selectivity (Sunderland et al., 2001).

Anti-Diabetic Agents

Computational studies on 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives have been conducted as potent anti-diabetic agents against TGR5 receptors. The study involved QSAR modeling and molecular docking studies to propose directions for designing new anti-diabetic agents (Adeniji et al., 2020).

Src/Abl Kinase Inhibitors

Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors. These compounds showed excellent antiproliferative activity against various tumor cell lines, and one compound in particular demonstrated complete tumor regressions in a leukemia model (Lombardo et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Hydroxypyrimidine-5-carboxamide are not mentioned in the search results, the compound’s potential biological activity suggests it could be further explored as a therapeutic agent .

properties

IUPAC Name

6-oxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSXLRUOBVSFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269587
Record name 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyrimidine-5-carboxamide

CAS RN

4786-53-2
Record name 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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